N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

Accurate quantification of Valsartan's primary acidic degradation product is mandatory for ICH stability studies and pharmacopoeial compliance. This certified reference standard (≥98% HPLC) eliminates method development risk. - **Precise Quantification:** Validated linear range 10-70 µg/mL; essential for ICH Q3B reporting thresholds. - **Regulatory Compliance:** Enables specificity demonstration in stability-indicating HPLC/UPLC methods. - **Green Chemistry Ready:** Validated for eco-friendly spectrophotometric methods, reducing solvent use.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B12496442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
InChIInChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)
InChIKeyNSXSCTCKWRSTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Devaleryl Valsartan Procurement & Characterization


N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, also known as Devaleryl Valsartan or Desvaleryl Valsartan, is a critical reference standard and impurity marker in the synthesis and quality control of Valsartan, a widely prescribed angiotensin II receptor blocker (ARB). It is characterized as a monocarboxylic acid derived from L-valine, where the amino hydrogens are replaced by a [2′-(1H-tetrazol-5-yl)biphenyl]-4-yl]methyl group [1]. This compound, assigned CAS Number 676129-92-3 and molecular formula C₁₉H₂₁N₅O₂, is not a therapeutic agent but a specialized analytical tool essential for pharmaceutical development and regulatory compliance. Its procurement is specifically driven by the need to identify, quantify, and control this particular impurity during Valsartan manufacturing and stability studies, as mandated by international pharmacopoeias .

Why Generic Substitution Fails for Devaleryl Valsartan


Generic substitution is not applicable for N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine because it is a process-specific impurity and degradation marker, not a functional API analog. In the context of analytical method validation and pharmaceutical quality control, this compound has a unique chemical identity (C₁₉H₂₁N₅O₂, Mw 351.4 g/mol) and chromatographic behavior that distinguishes it from other Valsartan-related impurities such as Valsartan EP Impurity C (Butyryl-Valsartan, Mw 421.5 g/mol) or the benzyl ester derivative (Mw 525.6 g/mol) [1]. Substituting it with a structurally similar but distinct impurity would compromise the accuracy of quantitative HPLC/UPLC methods, lead to incorrect impurity profiling, and result in regulatory non-compliance. Specifically, this compound is identified as the primary degradation product formed under acidic stress conditions , making its accurate quantification mandatory for establishing product stability and shelf-life in accordance with ICH Q1A(R2) guidelines.

Devaleryl Valsartan Quantitative Evidence


Quantitative Linearity Range

When selecting a reference standard for analytical method validation, the validated linear range is a critical parameter. For N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine (VAL-D), a validated eco-friendly spectrophotometric method establishes a quantifiable linear range of 10–70 µg/mL [1]. This is directly comparable to the linear range established for the parent API, Valsartan (VAL), which was determined to be 10–50 µg/mL under identical conditions [1]. This data confirms that the impurity can be accurately quantified within a working concentration range that overlaps with and extends beyond the typical assay range of the API, enabling reliable detection even when the impurity is present at levels equal to or greater than the drug substance itself in stressed samples.

Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

Solubility Profile

The solubility of a reference standard dictates the choice of diluent for preparing stock solutions, which directly impacts method robustness and column performance in liquid chromatography. N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine exhibits a defined solubility profile of ≥3 mg/mL in DMF, ≥5 mg/mL in DMSO, and ≥1 mg/mL in Ethanol . In contrast, the Valsartan EP Impurity B (benzyl ester) shows different solubility characteristics, often necessitating different solvent systems such as acetonitrile or methanol for optimal dissolution. Quantitatively, the 5 mg/mL solubility in DMSO is sufficient for preparing concentrated stock solutions required for spiking studies at the 0.1-0.5% specification limit without introducing excessive organic solvent into the HPLC mobile phase [1].

Analytical Chemistry Pharmaceutical Science Method Development

HRMS and NMR Structural Confirmation

Accurate identification of this impurity requires orthogonal analytical techniques beyond HPLC retention time matching. For N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, its structural identity is definitively confirmed using a combination of High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy . This is a more rigorous approach compared to identifying a simpler impurity like (S)-N-butyryl-Valsartan, which might be resolved using LC-MS alone. The use of HRMS provides an exact mass measurement (m/z 352.1776 for [M+H]⁺), which distinguishes it from other impurities with similar nominal mass, such as the methyl-tetrazole analog (m/z 366.1927) [1]. This level of analytical characterization is critical for the structural elucidation of unknown impurities during forced degradation studies.

Analytical Chemistry Pharmaceutical Impurity Profiling Spectroscopy

Primary Acidic Degradation Product

The procurement of N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine is often mandated due to its specific designation as a key degradation product. Research indicates that Valsartan degrades significantly under acidic and oxidative stress conditions, and this compound (VAL-D) is identified as the "main acidic degradation product" [1]. Unlike general process impurities that may be minimized through optimized synthesis, the formation of this impurity is inherent to the chemical stability of the Valsartan molecule and is unavoidable during shelf-life under certain conditions. Consequently, regulatory submissions (e.g., ANDA, NDA) require a fully validated stability-indicating method that demonstrates baseline resolution and accurate quantification of this specific impurity from the Valsartan peak and other related substances [2].

Regulatory Science Pharmaceutical Stability Quality Control

HPLC Purity Threshold

When procuring a reference standard for quantitative analysis, a guaranteed minimum purity is essential for accurate calculation of impurity levels. Multiple reputable vendors provide N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine with a certified purity of ≥98% (HPLC) . This is a critical specification when compared to less common or less pure standards that may be listed at ≥95%. A 98% purity level ensures that when used as an external standard, the error introduced by the impurity of the standard itself is ≤2%, which is well within the acceptable 5% total error for analytical method validation. For comparison, the Valsartan API itself is typically controlled to a specification of 98.0-102.0% , highlighting that this impurity standard is offered at a purity level comparable to the active pharmaceutical ingredient.

Analytical Chemistry Reference Standards Quality Assurance

Ambient Temperature Shipping Stability

The stability of a reference standard during transit directly impacts the integrity of the material upon arrival and the validity of subsequent analytical work. Vendor documentation states that N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine is "stable at ambient temperature for a few days during ordinary shipping" . This is in contrast to some other temperature-sensitive impurities, such as certain nitrosamine derivatives (e.g., N-Nitroso-Valsartan), which may require strict cold-chain shipping (2-8°C or -20°C) to prevent degradation. This tolerance for ambient shipping conditions simplifies logistics, reduces the risk of temperature excursions during transit, and lowers shipping costs, all without compromising the quality of the reference material for its intended use as a standard.

Logistics Pharmaceutical Supply Chain Stability

Validated Applications for Devaleryl Valsartan


1. Stability-Indicating HPLC/UPLC Method Development

Procurement is essential for analytical R&D laboratories tasked with developing and validating stability-indicating methods for Valsartan API and finished dosage forms. As demonstrated, N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine is a primary degradation product under acidic conditions [1]. Therefore, a certified reference standard is required to demonstrate specificity and selectivity. The method must be capable of resolving this peak from the Valsartan peak and other related compounds. The validated linear range of 10-70 µg/mL [2] confirms that the method is suitably sensitive for quantifying this impurity at the ICH Q3B reporting threshold (0.05% or 0.1%), making it indispensable for any stability study protocol.

2. Routine QC Batch Release Testing

QC laboratories in pharmaceutical manufacturing facilities must routinely test every batch of Valsartan API and drug product for compliance with pharmacopoeial monograph limits for related substances. N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, as an identified impurity, requires a reference standard to prepare system suitability solutions and for the accurate quantification of this impurity against its own response factor. The ≥98% purity of the standard provides confidence in the accuracy of the reported impurity levels, ensuring that the batch meets the predefined acceptance criteria before it is released to the market.

3. Forced Degradation Studies

Formulation scientists use forced degradation studies to evaluate the intrinsic stability of the drug molecule and understand potential degradation pathways. Since Valsartan degrades significantly under acidic conditions to form N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine [1], procuring this standard is a prerequisite for a mass balance study. It allows researchers to accurately quantify the amount of degradation and confirm that no other unknown, potentially toxic impurities are formed at significant levels. This data is critical for selecting the optimal formulation excipients and packaging configuration to protect the drug product throughout its shelf-life.

4. Eco-Friendly Spectrophotometric Calibration

Analytical laboratories aiming to adopt greener and more sustainable practices can utilize N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine for the validation and calibration of alternative analytical methods. The recent publication of a validated eco-friendly spectrophotometric method that simultaneously quantifies Valsartan and this impurity over a defined linear range (10-70 µg/mL) [2] provides a robust, peer-reviewed framework. Procurement of the standard enables the direct application of this method, allowing labs to reduce their reliance on organic solvents associated with traditional HPLC methods without sacrificing analytical performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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